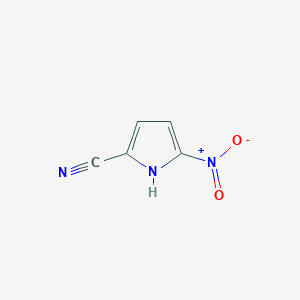

5-Nitro-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVCRSWBCOBPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614258 | |

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67903-53-1 | |

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-1H-pyrrole-2-carbonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile. Due to the limited availability of public data, this document focuses on compiling the existing information and highlighting areas where further experimental validation is required.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound featuring a pyrrole ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. The presence of these two electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrrole ring.

Chemical Structure:

General Properties:

Basic information about this compound has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₃N₃O₂ | [1][2] |

| Molecular Weight | 137.1 g/mol | [1][2] |

| Appearance | Yellow Solid | [1][2] |

| CAS Number | 67903-53-1 | [1] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C, sealed and dry | [1][2] |

Quantitative Physicochemical Properties:

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental data for the melting point, boiling point, and solubility of this compound. The data often found is for the parent compound, pyrrole-2-carbonitrile (CAS 4513-94-4), and should not be used for the nitrated derivative.

Spectral Data:

Synthesis

The synthesis of this compound involves the nitration of 1H-pyrrole-2-carbonitrile. A key historical reference for this reaction is the work of H. J. Anderson in the Canadian Journal of Chemistry. While the full experimental details are not available in recent public searches, the publication indicates that the nitration of 2-pyrrolecarbonitrile yields a mixture of the 4-nitro and 5-nitro isomers.[1] The 2-cyano group is described as being less "meta-directing" (towards the 4-position) in the pyrrole ring compared to its effect in a benzene ring, suggesting that the 5-nitro isomer is a significant product.[1]

Logical Workflow for Synthesis and Isolation:

The synthesis would logically follow the nitration of a starting pyrrole derivative, followed by separation of the isomers.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol:

A detailed, validated experimental protocol for the synthesis of this compound is not available in the recent publicly accessible literature. The original work by H. J. Anderson would be the primary source for such a protocol. General nitration procedures for pyrroles often involve the use of nitric acid in acetic anhydride.[2]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the available literature. However, the broader class of pyrrole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2][4]

Given the lack of specific studies on this molecule, no signaling pathways involving this compound can be definitively described or visualized. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic targets.

Applications

This compound is a versatile building block in organic synthesis. Its functional groups offer multiple reaction sites for creating more complex molecules. Its primary applications are in:

-

Pharmaceutical Development: As an intermediate for the synthesis of novel drug candidates, particularly targeting inflammatory diseases and cancer.[2][4]

-

Agrochemicals: Used in the development of new pesticides and herbicides.[2][4]

-

Materials Science: The electronic properties imparted by the nitro and cyano groups make it a candidate for use in the creation of advanced materials, such as polymers and coatings.[4]

Conclusion

This compound is a chemical compound with significant potential as an intermediate in various fields, most notably in drug discovery and materials science. However, there is a significant gap in the publicly available, detailed experimental data for its physicochemical properties, spectral characterization, and specific biological activity. The synthesis, as described in older literature, involves the nitration of 1H-pyrrole-2-carbonitrile. For researchers and drug development professionals, further experimental work to fully characterize this molecule and explore its biological functions is warranted.

References

Synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile from Simple Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 2-pyrrolealdoxime. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1] Its utility stems from the presence of both a nitro group and a cyano group on the pyrrole ring, which allows for diverse functionalization and the synthesis of more complex heterocyclic compounds.[1][2] The synthesis of this compound from simple precursors is of significant interest to researchers in organic synthesis and drug discovery.

The most direct synthetic route involves the preparation of 1H-pyrrole-2-carbonitrile followed by its nitration. This guide will provide detailed methodologies for these key transformations.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence starting from 2-pyrrolealdoxime:

-

Dehydration of 2-Pyrrolealdoxime: The first step involves the dehydration of 2-pyrrolealdoxime to yield 1H-pyrrole-2-carbonitrile. This transformation is typically accomplished using a dehydrating agent such as acetic anhydride.[3]

-

Nitration of 1H-pyrrole-2-carbonitrile: The subsequent nitration of 1H-pyrrole-2-carbonitrile with a mixture of fuming nitric acid and acetic anhydride yields a mixture of 4-Nitro-1H-pyrrole-2-carbonitrile and the desired this compound.[3] The isomers are then separated by column chromatography.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Synthetic workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1H-pyrrole-2-carbonitrile and its subsequent nitration.

Table 1: Synthesis of 1H-Pyrrole-2-carbonitrile

| Reactant | Reagent | Solvent | Temperature | Time (min) | Yield (%) | Reference |

| 2-Pyrrolealdoxime | Acetic Anhydride | None | Reflux | 20 | 61 | [3] |

Table 2: Nitration of 1H-Pyrrole-2-carbonitrile

| Reactant | Reagents | Solvent | Temperature (°C) | Isomer Ratio (4-nitro:5-nitro) | Reference |

| 1H-Pyrrole-2-carbonitrile | Fuming Nitric Acid, Acetic Anhydride | Acetic Anhydride | < 10 | ~40:60 | [3] |

Experimental Protocols

Step 1: Synthesis of 1H-Pyrrole-2-carbonitrile

This protocol is adapted from the procedure described by Anderson (1959).[3]

Materials:

-

2-Pyrrolealdoxime

-

Acetic Anhydride

-

Water

-

Ether

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, suspend 2-pyrrolealdoxime in acetic anhydride.

-

Slowly heat the mixture to a gentle reflux and maintain for 20 minutes.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation.

-

Purify the residue by vacuum distillation to obtain 1H-pyrrole-2-carbonitrile as a colorless liquid.

Step 2: Nitration of 1H-Pyrrole-2-carbonitrile and Separation of Isomers

This protocol is based on the nitration of substituted pyrroles as described by Anderson (1959).[3]

Materials:

-

1H-Pyrrole-2-carbonitrile

-

Acetic Anhydride

-

Fuming Nitric Acid (d = 1.5)

-

Ice-water

-

Ether

-

Alumina (for chromatography)

-

Benzene

-

Ethyl Acetate

-

Chromatography column

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

a) Nitration:

-

Dissolve 1H-pyrrole-2-carbonitrile in acetic anhydride in a flask and cool the solution to 0 °C in an ice bath.

-

Prepare a nitrating mixture by adding fuming nitric acid to acetic anhydride, keeping the temperature low.

-

Slowly add the nitrating mixture to the solution of 1H-pyrrole-2-carbonitrile, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, pour the dark solution into ice-water with vigorous stirring.

-

Extract the aqueous mixture three times with ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvents under reduced pressure to obtain the crude mixture of 4- and 5-nitro-2-pyrrolecarbonitriles as a red solid.

b) Separation of Isomers by Column Chromatography:

-

Prepare a chromatography column packed with alumina in benzene.

-

Dissolve the crude solid mixture in a minimal amount of benzene.

-

Load the solution onto the prepared alumina column.

-

Elute the column initially with benzene. The first fractions will contain the less polar isomer.

-

Monitor the fractions by thin-layer chromatography (TLC) to determine the elution profile of the isomers.

-

After the first isomer has eluted, switch the eluent to a 1:1 mixture of benzene and ethyl acetate to elute the more polar isomer.

-

Collect the fractions containing the pure 4-nitro and 5-nitro isomers separately.

-

Evaporate the solvent from the collected fractions to obtain the purified isomers. 4-Nitro-2-pyrrolecarbonitrile is reported to be a solid.[3]

Conclusion

This technical guide outlines a reliable and accessible two-step synthesis of this compound from simple precursors. The provided experimental protocols and quantitative data offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to produce this valuable compound for their research and development needs. Careful execution of the chromatographic separation is crucial for obtaining the desired 5-nitro isomer in high purity.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Nitro-1H-pyrrole-2-carbonitrile (CAS Number: 67903-53-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Nitro-1H-pyrrole-2-carbonitrile, identified by CAS number 67903-53-1. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1][2] Its utility also extends to material science, where it is used in creating advanced polymers and coatings due to its unique electronic properties.[1]

Core Physicochemical Data

While detailed experimental data for this compound is not extensively documented in publicly available literature, the following information has been compiled from reliable chemical supplier databases and foundational organic chemistry research.

| Property | Value | Source |

| CAS Number | 67903-53-1 | N/A |

| Molecular Formula | C₅H₃N₃O₂ | [1][2] |

| Molecular Weight | 137.1 g/mol | [1][2] |

| Appearance | Yellow solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

Synthesis and Characterization

The synthesis of this compound is achieved through the nitration of pyrrole-2-carbonitrile. A foundational method for this process was described by Hugh J. Anderson in 1959. The nitration of pyrrole-2-carbonitrile yields a mixture of the 4-nitro and 5-nitro isomers.

Experimental Protocol: Nitration of Pyrrole-2-carbonitrile

The following is a generalized protocol based on the established chemistry for the nitration of pyrrole derivatives. Specific details may be found in the original literature.

Materials:

-

Pyrrole-2-carbonitrile

-

Fuming nitric acid

-

Acetic anhydride

-

Cooling bath (e.g., ice-salt mixture)

-

Standard laboratory glassware

Procedure:

-

A solution of pyrrole-2-carbonitrile in acetic anhydride is prepared and cooled to a low temperature (typically below 0°C) in a cooling bath.

-

A solution of fuming nitric acid in acetic anhydride is prepared separately and also cooled.

-

The nitric acid solution is added dropwise to the pyrrole-2-carbonitrile solution with vigorous stirring, while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period at the low temperature.

-

The reaction is then quenched by pouring it onto crushed ice.

-

The precipitated product, a mixture of 4- and 5-nitro isomers, is collected by filtration, washed with cold water, and dried.

-

The isomers are then separated, typically by fractional crystallization or chromatography, to isolate the this compound.

The characterization of the resulting isomers involves the determination of their physical properties and spectroscopic analysis.

Logical Workflow for Synthesis and Isomer Separation

Caption: Synthesis and separation workflow.

Biological Activity and Potential Signaling Pathways

This compound serves as a crucial building block for a variety of biologically active compounds.[1][2] Its derivatives have been investigated for their potential as:

-

Anti-cancer agents: Pyrrole-containing compounds have been shown to target various aspects of cancer cell biology.

-

Anti-inflammatory agents: The pyrrole scaffold is present in several compounds with anti-inflammatory properties.

While specific signaling pathways for this compound have not been explicitly detailed, its role as a synthetic intermediate suggests that the nitro and cyano functionalities are key for further chemical modifications to create molecules that can interact with biological targets. The derivatives synthesized from this compound are likely designed to modulate pathways involved in cell proliferation, inflammation, and apoptosis.

Conceptual Signaling Pathway for Derivatives

The following diagram illustrates a conceptual pathway that derivatives of this compound might target, based on the known activities of pyrrole-based anti-cancer and anti-inflammatory drugs.

Caption: Potential signaling pathways.

References

Spectroscopic Analysis of 5-Nitro-1H-pyrrole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-pyrrole-2-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structure, featuring both a nitro group and a nitrile group on a pyrrole ring, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and predicted spectral data based on the analysis of analogous compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing nitro and cyano groups is expected to significantly deshield the protons and carbons of the pyrrole ring, leading to downfield chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12-14 | br s | N-H |

| ~7.5-8.0 | d | H4 |

| ~7.0-7.5 | d | H3 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C5-NO₂ |

| ~130-135 | C2-CN |

| ~125-130 | C4 |

| ~115-120 | C3 |

| ~110-115 | CN |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrational modes of the N-H, C≡N, and NO₂ functional groups, as well as the vibrations of the pyrrole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium, Broad | N-H stretch |

| ~2230-2210 | Strong, Sharp | C≡N stretch |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1300 | Strong | Symmetric NO₂ stretch |

| ~1600-1450 | Medium | C=C stretch (pyrrole ring) |

| ~1100-1000 | Medium | C-N stretch (pyrrole ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro and cyano groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 91 | Medium | [M - NO₂]⁺ |

| 111 | Medium | [M - CN]⁺ |

| 64 | Medium | [M - NO₂ - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is recommended for solid samples. Alternatively, a KBr pellet can be prepared.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) capabilities. For a relatively small and potentially volatile molecule, GC-MS with an EI source is suitable. LC-MS with an ESI source can also be used.

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Filter the solution through a 0.2 µm syringe filter if necessary.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral databases if available.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

The Reactivity of the Nitro Group on the Pyrrole Ring: A Technical Guide for Drug Development Professionals

Introduction: The pyrrole ring, a fundamental scaffold in numerous natural products and pharmaceuticals, exhibits a rich and complex reactivity profile.[1][2] The introduction of a nitro group onto this five-membered heterocycle profoundly influences its electronic properties and chemical behavior, opening up a diverse array of synthetic possibilities while also imparting significant biological activities.[3][4] This technical guide provides an in-depth exploration of the reactivity of the nitro group on the pyrrole ring, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers, scientists, and drug development professionals.

Electrophilic Substitution: The Nitration of Pyrroles

The introduction of a nitro group onto the pyrrole ring is a key first step in the synthesis of many functionalized nitropyrrole derivatives. Due to the electron-rich nature of the pyrrole ring, it is highly susceptible to electrophilic attack. However, the acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄) can lead to polymerization of the pyrrole ring.[5][6] Consequently, milder nitrating agents are generally employed.

The nitration of pyrrole typically occurs at the C2 position, as the cationic intermediate is stabilized by three resonance structures, compared to only two for C3 attack.[5]

Table 1: Nitration of Pyrrole and its Derivatives

| Starting Material | Nitrating Agent | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference(s) |

| Pyrrole | HNO₃ / Ac₂O | Acetic Anhydride | Low | 2-Nitropyrrole | ~55-61% | [5][6] |

| Pyrrole | HNO₃ / Ac₂O | Acetic Anhydride | Low | 3-Nitropyrrole | Minor | [6] |

| 1-Methylpyrrole | HNO₃ / Ac₂O | Acetic Anhydride | - | 3-Nitro-1-methylpyrrole | Increased vs. pyrrole | [6] |

| 2-Nitropyrrole | HNO₃ / Ac₂O | Acetic Anhydride | -15 | 2,4-Dinitropyrrole & 2,5-Dinitropyrrole (4:1) | 61 (total) | [6] |

| Pyrrolo[2,1-a]isoquinolines | NaNO₂ | HFIP | Ambient | Nitro-pyrrolo[2,1-a]isoquinolines | 28-98 | [7] |

Experimental Protocol: Nitration of Pyrrole with Acetyl Nitrate

This protocol describes the preparation of 2-nitropyrrole using acetyl nitrate, a common and effective method for the nitration of pyrrole.[5][6]

Materials:

-

Pyrrole

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride in an ice bath.

-

Slowly add fuming nitric acid to the cold acetic anhydride with stirring to generate acetyl nitrate in situ. Maintain the temperature below 10 °C.

-

Dissolve pyrrole in a minimal amount of acetic anhydride and cool the solution in an ice bath.

-

Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitor by TLC).

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-nitropyrrole.

Reactions of the Nitro Group on the Pyrrole Ring

The nitro group, being a strong electron-withdrawing group, deactivates the pyrrole ring towards further electrophilic substitution but activates it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group, which is a gateway to a wide range of further functionalization.

Nucleophilic Aromatic Substitution

While less common than on more electron-deficient aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on nitropyrroles, particularly when additional activating groups are present or when using strong nucleophiles. The nitro group serves as a powerful activating group for this transformation.

Table 2: Nucleophilic Aromatic Substitution of Nitropyrroles

| Starting Material | Nucleophile | Base/Conditions | Product | Yield (%) | Reference(s) |

| 2,5-Dinitro-1-methylpyrrole | Piperidine | DMSO, room temp. | 2-Piperidino-5-nitro-1-methylpyrrole | - | |

| 2,5-Dinitro-1-methylpyrrole | NaOMe | Methanol, 40 °C | 2-Methoxy-5-nitro-1-methylpyrrole | High | |

| 3-NO₂-TtBuCorrCu | Diethyl 2-chloromalonate | Base | 2-Di(ethoxycarbonyl)methyl-3-NO₂-TtBuCorrCu | 28 | [8] |

| 3-NO₂-TtBuCorrCu | Ethoxide | Base | 2-Ethoxy-3-NO₂-TtBuCorrCu | 3 | [8] |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general framework for conducting nucleophilic aromatic substitution on an activated nitropyrrole substrate.

Materials:

-

Nitropyrrole substrate

-

Nucleophile

-

Appropriate solvent (e.g., DMSO, DMF, THF)

-

Base (if required, e.g., K₂CO₃, NaH)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with magnetic stirring

Procedure:

-

To a reaction vessel under an inert atmosphere, add the nitropyrrole substrate and the chosen solvent.

-

If a base is required, add it to the mixture.

-

Add the nucleophile to the reaction mixture.

-

Stir the reaction at the appropriate temperature (room temperature to elevated temperatures, depending on the reactivity of the substrates).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of nitropyrroles, as it provides access to aminopyrroles, which are versatile building blocks for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.

Table 3: Reduction of Nitropyrroles

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| 2-Nitropyrrole | Zn / Acetic Acid | Acetic Acid | Mild | 3-Pyrroline | - | [5] |

| 2-Nitropyrrole | Catalytic Hydrogenation | - | - | Pyrrolidine | - | [5] |

| Substituted Nitropyrroles | - | - | - | Corresponding Aminopyrroles | - | [7] |

Experimental Protocol: Reduction of a Nitropyrrole to an Aminopyrrole

This protocol outlines a general procedure for the reduction of a nitropyrrole to the corresponding aminopyrrole using a common reducing agent.

Materials:

-

Nitropyrrole derivative

-

Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl)

-

Solvent (e.g., ethanol, ethyl acetate, acetic acid)

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Base for workup (e.g., saturated sodium bicarbonate solution)

Procedure:

-

Dissolve the nitropyrrole derivative in the chosen solvent in a round-bottom flask.

-

Add the reducing agent to the solution.

-

Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reducing agent).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter off any solids.

-

Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aminopyrrole by column chromatography if necessary.

Cycloaddition Reactions

Nitropyrroles can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substitution pattern and reaction partner. These reactions are powerful tools for the construction of complex polycyclic systems. The electron-withdrawing nitro group can influence the reactivity and regioselectivity of these transformations.

Table 4: Cycloaddition Reactions of Nitropyrroles

| Nitropyrrole Derivative | Reaction Partner | Reaction Type | Product | Yield (%) | Reference(s) |

| 2-(E-2-Nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | Diels-Alder | Benzo[e]indole-6,9(3H)-dione | 10 | [3] |

| 1-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | Diels-Alder | 3-Methylbenzo[e]indole-6,9(3H)-dione | 26 | [3] |

| 1-Phenylsulfonyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Benzoquinone | Diels-Alder | 3-Phenylsulfonylbenzo[e]indole-6,9(3H)-dione | 9 | [3] |

| 1-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole | 1,4-Naphthoquinone | Diels-Alder | 3-Methylnaphtho[2,3-e]-indole-6,9(3H)-dione | 6 | [3] |

Biological Significance and Signaling Pathways

Nitropyrrole-containing natural products exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.

Marinopyrrole A and the Mcl-1 Apoptosis Pathway

Marinopyrrole A, a natural product isolated from a marine-derived actinomycete, has been shown to possess potent anticancer activity.[6][9] Its mechanism of action involves the targeting of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][10][11] Marinopyrrole A binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome.[10][12] The degradation of Mcl-1 disrupts its sequestration of pro-apoptotic proteins like Bak and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological properties of the marine natural product marinopyrrole A against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Tissue Distribution and Metabolism of MP1, a Novel Pyrrolomycin, in Mice Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 5-Nitro-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-pyrrole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the strongly electron-withdrawing nitro and cyano substituents, make it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials.[1] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic properties of this molecule. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for its analysis, including computational modeling, UV-Vis spectroscopy, and cyclic voltammetry. The presented protocols and expected results are based on the known electronic effects of the constituent functional groups and data from analogous pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The electronic nature of the pyrrole ring can be finely tuned through the introduction of various substituents. In the case of this compound, the presence of a nitro group at the 5-position and a carbonitrile group at the 2-position dramatically influences its electronic structure. These electron-withdrawing groups lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the molecule's reactivity, optical properties, and electrochemical behavior. Understanding these electronic properties is crucial for the rational design of new molecules with desired functionalities, such as targeted biological activity or specific charge-transport characteristics.[1]

Theoretical Framework and Computational Analysis

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. By solving the Schrödinger equation within the DFT framework, it is possible to obtain valuable information about the molecule's geometry, molecular orbital energies, and electronic transitions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for its first electronic excitation.

For this compound, the electron-withdrawing nitro and cyano groups are expected to significantly lower the energies of both the HOMO and LUMO compared to the parent pyrrole molecule. This would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity and a red-shift in its UV-Vis absorption spectrum.

Expected Electronic Properties from Computational Studies

| Parameter | Expected Value/Trend | Significance |

| HOMO Energy | Lower than pyrrole | Reduced electron-donating ability |

| LUMO Energy | Significantly lower than pyrrole | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | Smaller than pyrrole | Increased reactivity, red-shifted absorption |

| Dipole Moment | Larger than pyrrole | Increased polarity |

| Electron Affinity | Higher than pyrrole | Greater ability to accept an electron |

| Ionization Potential | Higher than pyrrole | More energy required to remove an electron |

Table 1: Expected Electronic Properties of this compound from Computational Analysis.

References

solubility of 5-Nitro-1H-pyrrole-2-carbonitrile in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-1H-pyrrole-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical data in publicly accessible literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on its structural features and established principles of organic chemistry. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, providing researchers with the necessary methodologies to generate precise data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of novel chemical entities incorporating the this compound scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block stems from the presence of reactive functional groups—a nitro group and a nitrile group—attached to a pyrrole core.[1] These features make it a valuable precursor for the synthesis of a wide array of more complex molecules with potential biological activity.[1] Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use in synthesis, purification, formulation, and various analytical procedures.

This document aims to bridge the current gap in available quantitative solubility data for this compound. It provides a theoretical assessment of its solubility and presents detailed experimental workflows for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

This compound possesses a polar structure due to the presence of the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups, as well as the N-H group of the pyrrole ring. The N-H group can act as a hydrogen bond donor, while the nitrogen of the nitrile and the oxygens of the nitro group can act as hydrogen bond acceptors.[3][4][5] These characteristics suggest that it will exhibit favorable solubility in polar aprotic and polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Based on these structural considerations, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the solute. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Water | Low to Moderate | While polar, the organic backbone may limit high solubility. The N-H, nitrile, and nitro groups can hydrogen bond with water.[3][4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | A polar aprotic solvent that can effectively solvate the polar functional groups. | |

| Acetone | Moderate to High | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Acetonitrile | Moderate to High | A polar aprotic solvent; the nitrile group may have specific favorable interactions.[6] | |

| Moderately Polar | Ethyl Acetate | Moderate | Possesses both polar and nonpolar characteristics. |

| Dichloromethane | Low to Moderate | A weakly polar solvent. | |

| Nonpolar | Toluene | Low | Primarily nonpolar character. |

| Hexane | Very Low | A nonpolar aliphatic hydrocarbon. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

A general workflow for determining the equilibrium solubility is depicted in the following diagram.

Caption: General workflow for equilibrium solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantitative Analysis: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method). Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-validated calibration curve of the compound in the same solvent system is required for accurate quantification.

-

Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the concentration determined by HPLC and the dilution factor used.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its intrinsic properties and the properties of the solvent. This relationship can be visualized as follows:

References

The Ascendance of Nitropyrroles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrrole compounds, a relatively rare class of natural products, have garnered significant attention in the scientific community for their potent and diverse biological activities. First identified in the early 1980s, these molecules, characterized by a pyrrole ring bearing one or more nitro groups, have demonstrated promising antibacterial, antifungal, and anticancer properties. This technical guide provides an in-depth exploration of the discovery and history of nitropyrrole compounds, detailed experimental protocols for their synthesis, comprehensive quantitative data on their biological activities, and a visualization of their mechanisms of action.

Discovery and History: From Obscure Metabolites to Potent Drug Leads

The story of nitropyrrole compounds began in 1981 with the isolation of pyrrolomycin A and B from the fermentation broth of an Actinosporangium vitaminophilum strain.[1] These initial compounds, featuring a β-nitropyrrole core, exhibited notable antimicrobial activity. Subsequent research led to the discovery of other classes of nitropyrrole natural products, including the α-nitropyrrole-containing nitropyrrolins and heronapyrroles.[1][2] These compounds are relatively rare in nature, and their unique structures and interesting bioactivities continue to be a subject of interest for chemists and biologists alike.[1][2]

The pyrrolomycins, a major class of nitropyrrole antibiotics, are polyhalogenated compounds with a stable nitropyrrole nucleus.[3] This class includes several members, such as pyrrolomycins A, B, C, D, E, and F, each with varying degrees of halogenation and biological activity.[3][4] The heronapyrroles, another significant family, are antibiotic natural products containing the rare 2-nitropyrrole motif.[5] The discovery of these compounds has spurred extensive research into their biosynthesis and total synthesis, paving the way for the development of novel therapeutic agents.

Synthetic Methodologies: Crafting Complexity from Simple Precursors

The synthesis of the pyrrole core of these molecules often relies on classical organic reactions, with the Paal-Knorr synthesis being a widely used method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to form the pyrrole ring.[6][7]

The total synthesis of more complex nitropyrrole natural products, such as the nitropyrrolin family, has been achieved through multi-step sequences. A key challenge in these syntheses is the regioselective introduction of the nitro group onto the pyrrole ring. One successful strategy involves the use of a Sonogashira cross-coupling to assemble the 2-nitro-4-alkylpyrrole core with high regioselectivity.[8]

Experimental Protocols

Protocol 2.1.1: General Paal-Knorr Synthesis of a Substituted Pyrrole [6]

-

Materials: 1,4-dicarbonyl compound (1.0 equiv), primary amine (1.1-1.5 equiv), solvent (e.g., ethanol, acetic acid), catalyst (e.g., acetic acid, iodine, Lewis acids) (optional).

-

Procedure:

-

In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in the chosen solvent.

-

If a catalyst is used, add it to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrrole.

-

Protocol 2.1.2: Synthesis of the 2-Nitro-4-alkylpyrrole Core for Nitropyrrolins [8]

-

Overview: This synthesis involves a Sonogashira cross-coupling reaction to construct the key 2-nitro-4-alkylpyrrole intermediate.

-

Note: The detailed experimental protocol for this multi-step synthesis is often found in the supplementary information of the primary research article. The key transformation involves the palladium-catalyzed coupling of a protected 4-halopyrrole derivative with a terminal alkyne, followed by further functional group manipulations to introduce the nitro group and the desired alkyl side chain.

Quantitative Data Presentation

The biological activity of nitropyrrole compounds has been extensively studied, yielding a wealth of quantitative data. The following tables summarize key antibacterial and anticancer activities, as well as spectroscopic data for representative compounds.

Table 1: Antibacterial Activity of Selected Pyrrolomycins (MIC in µM) [4]

| Compound | S. aureus | S. epidermidis | E. faecalis | B. anthracis | E. coli | S. typhi | K. pneumoniae | S. sonnei |

| Pyrrolomycin A | 0.55 - 69.1 | 0.55 - 69.1 | 0.55 - 69.1 | 0.55 - 69.1 | 0.55 - 69.1 | 0.55 - 69.1 | 0.55 - 69.1 | 0.55 - 69.1 |

| Pyrrolomycin B | 0.28 - 35.11 | 0.28 - 35.11 | 0.28 - 35.11 | 0.28 - 35.11 | 0.28 - 35.11 | 0.28 - 35.11 | 0.28 - 35.11 | 0.28 - 35.11 |

| Pyrrolomycin D | ≤0.002 | ≤0.002 | ≤0.002 | - | - | - | - | - |

Table 2: Anticancer Activity of Selected Pyrrolomycins (IC50 in µM)

| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |

| Pyrrolomycin C | 0.8 | 1.5 |

| Pyrrolomycin F1 | 0.35 | - |

| Pyrrolomycin F2a | 0.45 | - |

| Pyrrolomycin F2b | 0.60 | - |

| Pyrrolomycin F3 | 1.21 | - |

Table 3: Spectroscopic Data for a Representative Nitropyrrole Compound (Hypothetical Data)

| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | IR (KBr) νmax (cm-1) | MS (ESI) m/z |

| Nitropyrrolin A Analogue | 7.21 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.0 Hz, 1H), 4.15 (t, J = 6.5 Hz, 2H), 2.50 (m, 2H), 1.65 (m, 2H), 0.95 (t, J = 7.0 Hz, 3H) | 145.2, 130.8, 125.4, 110.1, 45.3, 30.1, 22.5, 13.9 | 3410 (N-H), 1540 (NO2), 1350 (NO2), 1620 (C=C) | 211.1 [M+H]+ |

Mechanism of Action: Unraveling the Therapeutic Effects

The potent biological activities of nitropyrrole compounds stem from their diverse mechanisms of action. In bacteria, pyrrolomycins act as protonophores, disrupting the proton motive force across the bacterial membrane and uncoupling oxidative phosphorylation, which ultimately leads to cell death.[5][9]

The anticancer activity of pyrrolomycins is multifaceted. They have been shown to induce apoptosis in cancer cells through various signaling pathways. One key mechanism involves the targeting of the anti-apoptotic protein Mcl-1, leading to its degradation. This disrupts the balance of pro- and anti-apoptotic proteins, triggering the caspase cascade and programmed cell death.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway for pyrrolomycin-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Rising Potential of Nitro-Substituted Pyrroles in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs. The introduction of a nitro group to this versatile ring system has been shown to significantly modulate its biological activity, leading to a surge of interest in nitro-substituted pyrroles as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Nitro-substituted pyrroles have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

A significant number of nitropyrrole derivatives have been shown to exert their anticancer effects through the inhibition of key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors play pivotal roles in tumor angiogenesis and cell proliferation, making them attractive targets for cancer therapy. By blocking the ATP-binding sites of these kinases, nitropyrrole compounds can effectively halt the downstream signaling cascades that promote cancer progression.

Furthermore, certain nitro-substituted pyrrolomycins have demonstrated potent antiproliferative effects against colon and breast cancer cell lines.[2][3] Notably, these compounds have also exhibited reduced cytotoxicity towards normal epithelial cells, suggesting a favorable therapeutic window.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative nitro-substituted pyrrole compounds against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Nitro-Pyrrolomycin 5a | HCT116 (Colon) | 1.90 ± 0.425 | [4] |

| MCF-7 (Breast) | 2.25 ± 0.35 | [4] | |

| Nitro-Pyrrolomycin 5d | HCT116 (Colon) | 1.56 | [4] |

| MCF-7 (Breast) | 1.57 ± 0.39 | [4] | |

| Pyrrolomycin C | HCT116 (Colon) | 1.80 ± 0.28 | [4] |

| MCF-7 (Breast) | 2.10 ± 0.42 | [4] |

Cytotoxicity Against Normal Cell Lines

Assessing the toxicity of investigational compounds against non-cancerous cell lines is crucial for evaluating their therapeutic potential.

| Compound | Normal Cell Line | IC50 (µM) | Reference(s) |

| Nitro-Pyrrolomycin 5a | hTERT RPE-1 | 15.0 ± 2.82 | [4] |

| Nitro-Pyrrolomycin 5d | hTERT RPE-1 | > 20 | [4] |

| Pyrrolomycin C | hTERT RPE-1 | 5.0 ± 0.70 | [4] |

| 1-nitro-2-acetyl-pyrrole | C3H10T1/2 (Mouse embryo fibroblast) | Markedly cytotoxic | [2][5] |

| 1,3,5-trinitro-2-acetylpyrrole | C3H10T1/2 (Mouse embryo fibroblast) | Markedly cytotoxic | [2][5] |

Signaling Pathway: EGFR and VEGFR Inhibition

Nitro-substituted pyrrole derivatives can inhibit the tyrosine kinase activity of EGFR and VEGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Nitro-substituted pyrroles, particularly derivatives of pyrrolomycins, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[6]

The antibacterial mechanism of action for many nitro compounds involves their reduction within the bacterial cell to form toxic, reactive nitroso and superoxide species. These intermediates can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[6] Some pyrrolamides specifically target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to the disruption of this vital process.[7]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative nitro-substituted pyrrole compounds, expressed as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) | Reference(s) |

| Nitro-Pyrrolomycin 5a | S. aureus ATCC 25923 | - | 60 | [4] |

| Nitro-Pyrrolomycin 5c | S. aureus ATCC 25923 | - | 20 | [4] |

| Nitro-Pyrrolomycin 5d | P. aeruginosa ATCC 10145 | - | 10 | [4] |

| Pyrrolomycin C | S. aureus ATCC 25923 | - | 90 | [4] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Certain pyrrolamide derivatives function as ATP-competitive inhibitors of the GyrB subunit of bacterial DNA gyrase, preventing the enzyme from carrying out its essential function in DNA replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vb.vilniustech.lt [vb.vilniustech.lt]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability Analysis of 5-Nitro-1H-pyrrole-2-carbonitrile: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to assess the stability of 5-Nitro-1H-pyrrole-2-carbonitrile. This compound is a versatile building block in medicinal chemistry and materials science, making a thorough understanding of its stability paramount for its application and development.[1] This document outlines the computational methodologies, presents key stability indicators in a structured format, and illustrates the logical workflow of such a theoretical investigation.

Introduction to Molecular Stability Assessment

The stability of a molecule, particularly one with energetic functional groups like a nitro group, is a critical parameter influencing its synthesis, storage, and biological activity.[2] Computational chemistry provides powerful tools to predict and understand molecular stability through the calculation of various quantum chemical descriptors. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost.[3][4] This guide focuses on a DFT-based approach to elucidate the electronic structure and thermodynamic stability of this compound.

Theoretical Methodology

A detailed computational protocol is essential for reproducible and reliable results. The following outlines a standard methodology for the theoretical stability analysis of this compound.

Computational Details

The calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a common and reliable choice for geometry optimization and frequency calculations of organic molecules.[5][6] Solvent effects, which can significantly influence stability, can be modeled using the Polarizable Continuum Model (PCM).

Key Experimental Protocols (for validation)

While this guide focuses on theoretical calculations, validation against experimental data is crucial. Key experimental techniques for characterizing the stability and structure of novel compounds like this compound include:

-

Synthesis: The synthesis of this compound can be achieved through the nitration of a suitable pyrrole precursor.[7] The general procedure for the synthesis of related 2-nitropyrrole derivatives involves the reaction of 2-nitropyrrole with a suitable electrophile in the presence of a base.[8]

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and connectivity of the synthesized compound.[9][10]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the nitro (NO2) and cyano (CN) groups.[9][10][11]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.[9]

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, decomposition temperature, and overall thermal stability of the compound.

-

Workflow for Theoretical Stability Analysis

The following diagram illustrates the logical workflow for conducting a theoretical stability analysis of this compound.

Calculated Stability Parameters

The following tables summarize the key quantitative data that would be obtained from the theoretical calculations. The values presented here are hypothetical and serve as an example of how the data would be structured.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| N1-C2 | 1.38 Å | |

| C2-C6 (CN) | 1.45 Å | |

| C6≡N7 | 1.16 Å | |

| C5-N8 (NO2) | 1.46 Å | |

| Bond Angle | C5-C4-C3 | 107.5° |

| C4-C3-C2 | 108.0° | |

| C3-C2-N1 | 108.5° | |

| C2-N1-C5 | 107.0° | |

| N1-C5-C4 | 109.0° | |

| Dihedral Angle | N1-C2-C3-C4 | 0.0° |

Table 2: Thermodynamic and Electronic Properties

| Property | Value |

| Heat of Formation (ΔHf°) | +150.2 kJ/mol |

| Gibbs Free Energy (G) | -489.12 Hartree |

| HOMO Energy | -7.85 eV |

| LUMO Energy | -3.42 eV |

| HOMO-LUMO Gap | 4.43 eV |

| Dipole Moment | 5.67 D |

Table 3: Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) |

| C5-NO2 | 285.4 |

| N1-H | 450.1 |

Interpretation of Results

-

Geometrical Parameters: The optimized geometry provides insights into the planarity and aromaticity of the pyrrole ring. Deviations from ideal geometries can indicate ring strain.[5] The delocalized π-electron system in the pyrrole ring contributes to its aromatic character and overall stability.[12]

-

Thermodynamic Properties: A positive heat of formation suggests an endothermic process for the molecule's formation from its constituent elements, which is common for complex organic molecules. The Gibbs free energy is a fundamental indicator of thermodynamic stability.

-

Molecular Orbitals: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.[13] The energies of the frontier molecular orbitals (HOMO and LUMO) are central to understanding the molecule's electronic properties and reactivity.[13]

-

Bond Dissociation Energies (BDEs): The BDE for the C-NO2 bond is a direct measure of the strength of this bond and is a critical parameter for assessing the thermal stability of nitro-aromatic compounds. A higher BDE indicates a more stable bond. The N-H bond BDE is also important for understanding the molecule's reactivity, particularly its acidity.[14][15]

-

Electrostatic Potential (ESP) Map: The ESP map would visually represent the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. The region around the nitro group is expected to be electron-deficient (blue), while the pyrrole ring, despite the electron-withdrawing groups, will have regions of higher electron density (red/yellow).

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its potential biological activity could be rationalized through its interaction with specific signaling pathways. For instance, many nitro-containing compounds exhibit their biological effects through redox cycling or by acting as enzyme inhibitors. The logical relationship for its potential mechanism of action could be visualized as follows:

Conclusion

This technical guide has outlined a comprehensive theoretical framework for assessing the stability of this compound. By employing DFT calculations, key parameters such as optimized geometry, thermodynamic properties, molecular orbital energies, and bond dissociation energies can be determined. These computational insights, when correlated with experimental data, provide a robust understanding of the molecule's stability, which is essential for its safe handling, formulation, and application in research and development. The methodologies and data presentation formats described herein serve as a valuable resource for scientists and researchers in the fields of chemistry and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. csuohio.elsevierpure.com [csuohio.elsevierpure.com]

- 5. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum-chemical simulation of 1H NMR spectra. 2. Comparison of DFT-based procedures for computing proton-proton coupling constants in organic molecules. [folia.unifr.ch]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives [mdpi.com]

- 9. cibtech.org [cibtech.org]

- 10. acgpubs.org [acgpubs.org]

- 11. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gauthmath.com [gauthmath.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Nitropyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, a key heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2][3] This method's enduring popularity stems from its operational simplicity and the good to excellent yields generally obtained.[1] These application notes provide detailed protocols for the synthesis of substituted nitropyrroles, a class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents.[1][4]

Substituted nitropyrroles can be synthesized via two main strategies in the context of the Paal-Knorr reaction:

-

Direct Synthesis: Employing a nitro-substituted primary amine (e.g., nitroaniline) as the nitrogen source in the Paal-Knorr condensation with a 1,4-dicarbonyl compound. The presence of an electron-withdrawing nitro group on the aniline can positively influence the reaction rate.[3]

-

Post-Synthetic Modification: Performing a regioselective nitration of a pre-formed N-arylpyrrole, which was initially synthesized via the Paal-Knorr reaction.

This document provides detailed experimental protocols for both approaches, along with quantitative data to guide reaction optimization and visualization of the reaction mechanisms and workflows.

Paal-Knorr Synthesis of N-(Nitrophenyl)pyrroles: Reaction Mechanism and Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][2]

Caption: Paal-Knorr reaction mechanism for nitropyrrole synthesis.

A general experimental workflow for the synthesis of substituted nitropyrroles is outlined below. This workflow is applicable to both conventional heating and microwave-assisted methods.

Caption: General experimental workflow for nitropyrrole synthesis.

Quantitative Data for Paal-Knorr Synthesis of Substituted Nitropyrroles

The following tables summarize the reaction conditions and yields for the synthesis of various substituted nitropyrroles via the Paal-Knorr reaction.

Table 1: Conventional Heating Synthesis of Substituted N-(Nitrophenyl)pyrroles

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | 2-Methoxy-4-nitroaniline | p-Toluenesulfonic acid | Toluene | Reflux | 2 h | 96 | [5] |

| Hexane-2,5-dione | Aniline | Hydrochloric acid (conc.) | Methanol | Reflux | 15 min | ~52 | [6] |

Table 2: Microwave-Assisted Synthesis of Substituted Pyrroles

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Substituted 1,4-diketones | Various primary amines | Acetic acid | Ethanol | 120-150 | 2-10 | Good |

| 1,4-Diketone | Primary amine (3 equiv.) | Glacial acetic acid | Ethanol | 80 | - | - |

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-(2-methoxy-4-nitrophenyl)pyrrole[5]

Objective: To synthesize 2,5-dimethyl-1-(2-methoxy-4-nitrophenyl)pyrrole from hexane-2,5-dione and 2-methoxy-4-nitroaniline using a conventional heating method.

Materials:

-

2-Methoxy-4-nitroaniline (29.0 g, 0.17 mol)

-

Hexane-2,5-dione (acetonylacetone) (18.7 g, 0.16 mol)

-

p-Toluenesulfonic acid (0.5 g, 0.0026 mol)

-

Toluene (300 mL)

-

2N Hydrochloric acid

-

Saturated aqueous sodium chloride

-

5% Aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Standard glassware for workup and purification

Procedure:

-

Combine 2-methoxy-4-nitroaniline (29.0 g), hexane-2,5-dione (18.7 g), p-toluenesulfonic acid (0.5 g), and toluene (300 mL) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Heat the mixture to reflux and continue heating for 2 hours, collecting the water that forms in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and pour it into 250 mL of ice water.

-

Add 100 mL of 2N hydrochloric acid to the mixture.

-

Separate the organic phase and wash it successively with 100 mL of 2N hydrochloric acid, 100 mL of saturated aqueous sodium chloride, 100 mL of 5% aqueous sodium bicarbonate, and finally 100 mL of saturated aqueous sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography as needed to obtain pure 2,5-dimethyl-1-(2-methoxy-4-nitrophenyl)pyrrole.

Expected Yield: Approximately 39.1 g (96%).[5]

Protocol 2: General Microwave-Assisted Paal-Knorr Synthesis of N-Arylpyrroles

Objective: To synthesize a substituted N-arylpyrrole using a microwave-assisted Paal-Knorr reaction. This protocol can be adapted for nitro-substituted anilines.

Materials:

-

1,4-Diketone (1.0 equiv)

-

Substituted aniline (e.g., p-nitroaniline) (1.1-1.5 equiv)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Microwave reactor vials

-

Microwave reactor

Procedure:

-

In a microwave reactor vial, combine the 1,4-diketone and the substituted aniline.

-

Add the chosen solvent (e.g., ethanol) and catalyst (e.g., glacial acetic acid).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7][8]

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Post-Synthetic Nitration of N-Arylpyrroles

Caption: Workflow for post-synthetic nitration of N-arylpyrroles.

Applications in Drug Development

Substituted pyrroles, including nitropyrrole derivatives, are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Many pyrrole-containing compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1][4][9]

Anticancer Activity: